molecular formula C12H9FN4O2 B2663889 3-(4-Fluorobenzyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775552-03-8

3-(4-Fluorobenzyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole

Cat. No. B2663889
CAS RN: 1775552-03-8
M. Wt: 260.228
InChI Key: WLIZVIVKGOHJIG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the electronegativity of the fluorine atom in the fluorobenzyl group and the electron-withdrawing nature of the oxadiazole ring. These factors could affect the compound’s reactivity and stability .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the fluorobenzyl group and the oxadiazole ring. The fluorine atom could potentially undergo substitution reactions, while the oxadiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, while the oxadiazole ring might contribute to its stability and electronic properties .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as in the development of new drugs or materials. Further studies could also focus on understanding its reactivity and stability, as well as its interactions with other molecules .

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O2/c1-7-14-11(18-16-7)12-15-10(17-19-12)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIZVIVKGOHJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=NC(=NO2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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